2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropyl-3-methylbutanamide
CAS No.:
Cat. No.: VC20688814
Molecular Formula: C20H31N3O
Molecular Weight: 329.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H31N3O |
|---|---|
| Molecular Weight | 329.5 g/mol |
| IUPAC Name | 2-amino-N-(1-benzylpiperidin-3-yl)-N-cyclopropyl-3-methylbutanamide |
| Standard InChI | InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23(17-10-11-17)18-9-6-12-22(14-18)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3 |
| Standard InChI Key | VDSYMKVGFGGHHM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N |
Introduction
2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropyl-3-methylbutanamide is a complex organic compound with significant interest in medicinal chemistry due to its potential pharmacological properties. This compound features a piperidine moiety, a six-membered heterocyclic ring containing one nitrogen atom, which is crucial for its biological activity. The compound's molecular formula is C20H31N3O, and its molecular weight is not explicitly provided in the available literature, but it can be inferred to be around 343 g/mol based on similar compounds .
Synthesis and Applications
The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and the attachment of the benzyl and cyclopropyl groups. The compound is of interest in drug development due to its potential biological activities, which may involve modulating cellular processes by binding to specific molecular targets.
| Step | Description |
|---|---|
| 1. Formation of Piperidine Ring | Synthesis of the piperidine core |
| 2. Attachment of Benzyl Group | Introduction of the benzyl moiety to the piperidine ring |
| 3. Incorporation of Cyclopropyl Group | Attachment of the cyclopropyl group to the nitrogen atom |
Biological Activities and Research Findings
| Compound | Structural Features | Notable Differences |
|---|---|---|
| (S)-2-Amino-N-(4-Methoxy-benzyl)-N-Methyl-propionamide | Contains methoxy group instead of cyclopropyl | Different functional group |
| (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide | Substituted pyrrolidine instead of piperidine | Different ring structure |
| (S)-2-Amino-N-(4-Dimethylamino-cyclohexyl)-N-Methyl-propionamide | Cyclohexane structure | Variation in ring size |
| (S)-2-Amino-N-(2-Iodo-benzyl)-N-cyclopropyl-propionamide | Iodine substitution on benzene | Halogenated variant |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume